molecular formula C7H15NO2 B13119427 (S)-2-(tert-Butylamino)propanoic acid

(S)-2-(tert-Butylamino)propanoic acid

Cat. No.: B13119427
M. Wt: 145.20 g/mol
InChI Key: MRTPISKDZDHEQI-YFKPBYRVSA-N
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Description

(S)-2-(tert-Butylamino)propanoic acid is an organic compound that features a tert-butylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(tert-Butylamino)propanoic acid typically involves the reaction of tert-butylamine with a suitable precursor, such as a halogenated propanoic acid derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, tert-butylamine can react with 2-bromo-propanoic acid in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butyl groups into various organic compounds in a more sustainable and efficient manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(tert-Butylamino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the tert-butylamino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-2-(tert-Butylamino)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2-(tert-Butylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-(tert-Butylamino)propanoic acid include other amino acids with tert-butyl groups, such as tert-butylglycine and tert-butylalanine. These compounds share structural similarities but differ in their specific functional groups and properties.

Uniqueness

This compound is unique due to its specific combination of a tert-butylamino group and a propanoic acid backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2S)-2-(tert-butylamino)propanoic acid

InChI

InChI=1S/C7H15NO2/c1-5(6(9)10)8-7(2,3)4/h5,8H,1-4H3,(H,9,10)/t5-/m0/s1

InChI Key

MRTPISKDZDHEQI-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(C)(C)C

Canonical SMILES

CC(C(=O)O)NC(C)(C)C

Origin of Product

United States

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